4-Hydroxy-6-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoyl]-2H-pyran-2-one
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Overview
Description
4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE is a complex organic compound with a unique structure that combines a pyranone ring with a pyrrole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxy-6-methyl-2-pyrone with an appropriate pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyranone rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolone: Shares a similar pyranone structure but differs in its biological activity and applications.
6-Methyl-4-hydroxy-2-pyrone: Similar in structure but lacks the pyrrole moiety, leading to different chemical properties and reactivity.
Uniqueness
4-HYDROXY-6-METHYL-3-[(E)-3-(1-METHYL-1H-PYRROL-2-YL)-2-PROPENOYL]-2H-PYRAN-2-ONE is unique due to its combined pyranone and pyrrole structures, which confer distinct chemical reactivity and potential biological activities not observed in simpler analogs .
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-(1-methylpyrrol-2-yl)prop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C14H13NO4/c1-9-8-12(17)13(14(18)19-9)11(16)6-5-10-4-3-7-15(10)2/h3-8,17H,1-2H3/b6-5+ |
InChI Key |
IRBYJAKZFDXBJQ-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CN2C)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CN2C)O |
Origin of Product |
United States |
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